D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine

Description

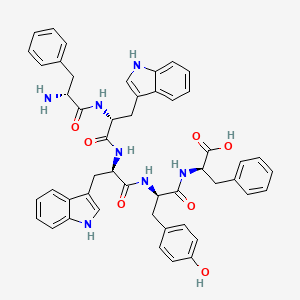

D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine is a synthetic pentapeptide composed entirely of D-amino acids. Its molecular formula is C₄₀H₄₂N₆O₇, with a molecular weight of 718.80 g/mol (CAS No. 644997-17-1) . The sequence features two D-phenylalanine residues (aromatic side chains), two D-tryptophan residues (indole-containing side chains), and a D-tyrosine residue (phenolic hydroxyl group). This all-D configuration confers resistance to proteolytic degradation, making it structurally distinct from naturally occurring L-amino acid peptides. The compound’s InChIKey (YUAZEGPLCJJNSE-BAQBVXSRSA-N) and SMILES string highlight its stereochemical complexity and aromatic-rich backbone .

Properties

CAS No. |

644996-88-3 |

|---|---|

Molecular Formula |

C49H49N7O7 |

Molecular Weight |

848.0 g/mol |

IUPAC Name |

(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C49H49N7O7/c50-38(23-30-11-3-1-4-12-30)45(58)53-42(26-33-28-51-39-17-9-7-15-36(33)39)47(60)55-43(27-34-29-52-40-18-10-8-16-37(34)40)48(61)54-41(24-32-19-21-35(57)22-20-32)46(59)56-44(49(62)63)25-31-13-5-2-6-14-31/h1-22,28-29,38,41-44,51-52,57H,23-27,50H2,(H,53,58)(H,54,61)(H,55,60)(H,56,59)(H,62,63)/t38-,41-,42-,43-,44-/m1/s1 |

InChI Key |

PNBHQROHJXXRAU-RIDLLLQGSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)N[C@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@H](CC6=CC=C(C=C6)O)C(=O)N[C@H](CC7=CC=CC=C7)C(=O)O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)NC(CC6=CC=C(C=C6)O)C(=O)NC(CC7=CC=CC=C7)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Key Steps in Biocatalytic Synthesis:

Deamination : L-phenylalanine is converted to phenylpyruvic acid using L-amino acid deaminase.

Reductive Amination : The phenylpyruvic acid undergoes stereoselective reductive amination to produce D-phenylalanine.

Optimization : Reaction conditions such as temperature, pH, and enzyme concentration are optimized to maximize yield and purity.

Biocatalytic synthesis can achieve high optical purity (>99%) and is often more sustainable than traditional chemical methods, reducing waste and energy consumption.

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High purity; established protocol; scalable | Requires specialized equipment; longer process |

| Biocatalytic Synthesis | Environmentally friendly; high optical purity | Potentially lower yields; enzyme stability issues |

Recent studies have highlighted various aspects of synthesizing D-amino acids, including:

The use of engineered enzymes for improved yields in biocatalytic processes.

Investigations into reaction conditions that enhance the efficiency of both SPPS and biocatalytic methods.

Chemical Reactions Analysis

Types of Reactions

D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.

Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.

Reduction: Dithiothreitol (DTT) or other reducing agents.

Substitution: Various reagents depending on the desired modification, such as acylating agents for acylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tyrosine residue can lead to the formation of dityrosine, while reduction reactions can yield reduced peptides with altered disulfide bonds.

Scientific Research Applications

Medicinal Chemistry and Pharmacology

Analgesic Properties:

D-Phenylalanine has been explored for its analgesic properties. Research indicates that D-phenylalanine may inhibit the degradation of enkephalins, which are endogenous peptides that bind to opioid receptors and modulate pain perception. This mechanism suggests potential use in pain management therapies .

Antidepressant Effects:

The compound may also exhibit antidepressant effects through its role in neurotransmitter modulation. D-phenylalanine can influence the levels of norepinephrine and dopamine, neurotransmitters linked to mood regulation . Clinical trials have shown mixed results; however, some studies indicate that a combination of D-phenylalanine with L-phenylalanine could enhance mood in individuals suffering from depression .

Neuropharmacology

Cognitive Function:

There is emerging evidence that D-phenylalanine could play a role in cognitive enhancement. The compound's ability to cross the blood-brain barrier, albeit less efficiently than L-phenylalanine, allows it to potentially influence cognitive functions by modulating neurotransmitter levels .

Parkinson's Disease:

Preliminary studies suggest that phenylalanine supplementation may support treatment strategies for Parkinson's disease by enhancing dopamine production. Although more research is needed, the implications for neurodegenerative diseases are significant .

Dermatological Applications

Skin Pigmentation:

D-phenylalanine has been studied in conjunction with ultraviolet light treatment to improve skin pigmentation in conditions like vitiligo. The amino acid's role in melanin production highlights its potential therapeutic use in dermatology .

Dietary Supplementation

D-Phenylalanine is marketed as a dietary supplement for various health benefits, including pain relief and mood enhancement. Its incorporation into dietary regimens reflects a growing trend towards using amino acids for health optimization.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine involves its interaction with specific molecular targets and pathways. The peptide may bind to receptors or enzymes, modulating their activity and influencing various biological processes. For example, it may interact with opioid receptors to exert analgesic effects or influence neurotransmitter systems to modulate mood and cognition.

Comparison with Similar Compounds

Table 1: Key Properties of D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine and Comparable Compounds

Research Findings and Mechanistic Insights

(a) Aromatic Side Chain Influence

The dual D-tryptophan residues in D-Phe-D-Trp-D-Trp-D-Tyr-D-Phe enhance hydrophobic interactions and π-π stacking, which are critical for membrane penetration or receptor binding. In contrast, Gly-D-Phe-D-Tyr-D-Trp-D-Phe (with glycine replacing one D-phenylalanine) shows reduced cellular uptake efficiency in vitro due to diminished hydrophobicity .

(b) Stability and Bioavailability

The all-D configuration of the compound confers exceptional stability compared to its L-enantiomer. For example, the L-form (L-Phe-L-Trp-L-Trp-L-Tyr-L-Phe) is rapidly cleaved by serum proteases, rendering it pharmacologically inert . Non-peptide analogs like tofenamic acid (a diphenylamine derivative) exhibit entirely different stability profiles and mechanisms, primarily targeting cyclooxygenase (COX) enzymes rather than peptide receptors .

(c) Functional Divergence from Non-Peptide Analogs

While diphenylamine-based compounds (e.g., thyroxine, triiodothyronine) share structural motifs like aromatic rings, their biological roles (e.g., thyroid hormone regulation) are mechanistically distinct from the peptide’s putative applications in receptor modulation or antimicrobial activity .

Biological Activity

D-Phenylalanyl-D-tryptophyl-D-tryptophyl-D-tyrosyl-D-phenylalanine is a complex peptide with significant implications in biological systems. This article explores its molecular structure, biological activity, and relevant research findings, including case studies and data tables.

Molecular Structure

The molecular formula of this compound is with a molar mass of approximately 847.97 g/mol . The compound consists of various amino acid residues, which contribute to its biological functions.

- Neurotransmitter Regulation : Dipeptides containing tryptophan and phenylalanine have been shown to influence neurotransmitter synthesis, particularly serotonin and dopamine. This modulation can affect mood and cognitive functions, making these peptides relevant in neuropsychiatric disorders .

- Metabolic Pathways : Research indicates that metabolites derived from phenylalanine and tryptophan metabolism are significantly upregulated in various conditions, including autoimmune diseases like primary Sjögren's syndrome (pSS). Specifically, phenylalanyl-alanine was identified as a potential biomarker with good predictive ability for pSS .

- Immune Response Modulation : The compound's structure suggests it may interact with immune pathways, potentially influencing inflammatory responses. Studies have highlighted the role of tryptophan metabolism in regulating immune responses, particularly in chronic conditions .

Study on Salivary Metabolomics in pSS

A study analyzed saliva samples from patients with primary Sjögren's syndrome (pSS) and healthy controls. It identified several metabolites linked to amino acid metabolism, including dipeptides derived from phenylalanine and tryptophan. The results indicated that:

- Phenylalanyl-alanine had an area under the curve (AUC) of 0.87 for distinguishing pSS patients from controls.

- The study emphasized the upregulation of metabolites involved in tryptophan and tyrosine metabolism, suggesting their potential as biomarkers for autoimmune diseases .

Metabolite Changes in pSS Patients

| Metabolite | Log Fold Change | Average Expression | p-Value | Adjusted p-Value |

|---|---|---|---|---|

| Phenylalanyl-alanine | 1.5 | 20.5 | 0.0001 | 0.0003 |

| Tryptophyl-isoleucine | 1.2 | 18.9 | 0.0012 | 0.0015 |

| Tyrosyl-phenylalanine | 0.9 | 19.3 | 0.0023 | 0.0028 |

This table summarizes the significant changes in metabolite levels observed in the saliva of pSS patients compared to healthy controls, indicating the potential diagnostic value of these compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.